

Application Notes and Protocols for Testing Meleagrine in Animal Models

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Compound of Interest

Compound Name: Meleagrine

Cat. No.: B1255016

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Introduction

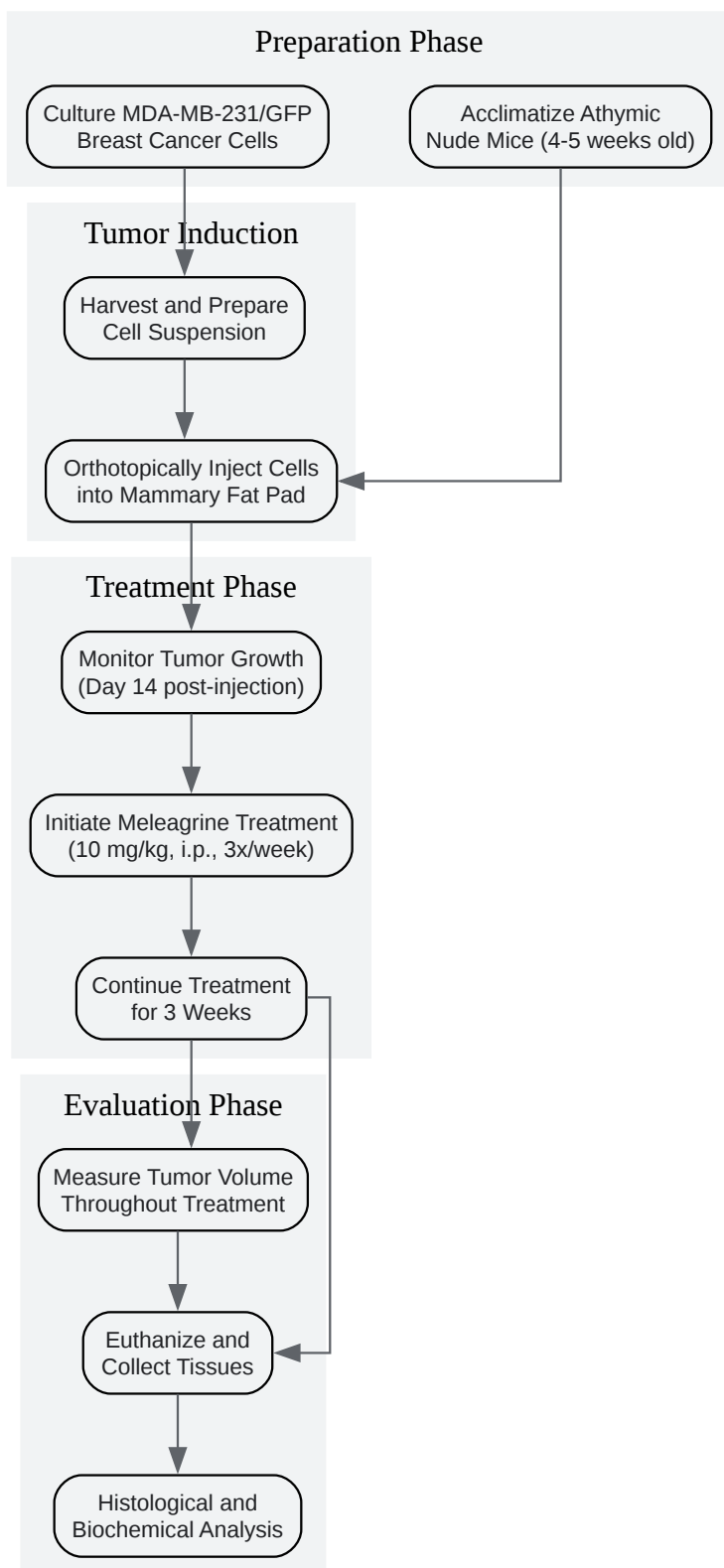
Meleagrine is a prenylated indole alkaloid first isolated from *Penicillium meleagrinum*. It is a bioactive fungal metabolite that has demonstrated a range of biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines, as well as antibacterial properties.[1][2] Notably, in vivo studies have highlighted its potential as a therapeutic agent in models of breast cancer and pulmonary fibrosis. These application notes provide detailed protocols for testing **Meleagrine** in these two distinct animal models, based on published preclinical research.

Disclaimer: Comprehensive pharmacokinetic and toxicology data for **Meleagrine**, including its LD50, are not widely available. The provided protocols are based on doses used in specific research contexts. It is imperative for researchers to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose for their specific animal model and experimental conditions.

I. Protocol for Testing Meleagrine in an Orthotopic Breast Cancer Mouse Model

This protocol is designed to evaluate the anti-tumor efficacy of **Meleagrine** in an orthotopic xenograft model of triple-negative breast cancer (TNBC) in athymic nude mice. **Meleagrine** has been shown to inhibit the c-Met signaling pathway, which is often dysregulated in breast cancer.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Experimental Workflow



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Figure 1: Experimental workflow for **Meleagrine** testing in a breast cancer model.

Materials

- **Meleagrine**
- Vehicle (e.g., DMSO)
- Sterile PBS
- MDA-MB-231/GFP human breast cancer cell line
- Female athymic nude mice (Foxn1nu/Foxn1+), 4-5 weeks old
- Cell culture reagents (e.g., DMEM, FBS, antibiotics)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical tools for injection
- Calipers for tumor measurement

Protocol

- **Cell Culture:** Culture MDA-MB-231/GFP cells in appropriate media until they reach 80-90% confluency.
- **Animal Acclimatization:** Allow mice to acclimatize to the animal facility for at least one week before the experiment.
- **Tumor Cell Inoculation:**
 - Harvest and resuspend the MDA-MB-231/GFP cells in sterile PBS.
 - Anesthetize the mice.
 - Inject the cell suspension (e.g., 2×10^6 cells in 50 μ L) into the mammary fat pad.
- **Tumor Growth Monitoring:**
 - Begin monitoring for tumor formation approximately 7-10 days post-inoculation.

- Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Protocol:
 - On day 14 post-inoculation, randomize mice into treatment and control groups.
 - Prepare a stock solution of **Meleagrine** in a suitable vehicle.
 - Administer **Meleagrine** intraperitoneally (i.p.) at a dose of 10 mg/kg body weight, three times a week for three weeks.[\[1\]](#)
 - Administer the vehicle alone to the control group following the same schedule.
 - Monitor the body weight and overall health of the mice throughout the study.
- Endpoint and Tissue Collection:
 - At the end of the treatment period (or when tumors reach the predetermined endpoint), euthanize the mice.
 - Excise the primary tumors and weigh them.
 - Collect tumors and other relevant organs for further analysis (e.g., histology, Western blot).

Data Presentation

Group	Mean Tumor Volume (mm ³) at Endpoint	Mean Tumor Weight (g) at Endpoint
Vehicle Control	Data to be collected	Data to be collected
Meleagrine (10 mg/kg)	Data to be collected	Data to be collected

Table 1: Example of data presentation for anti-tumor efficacy of Meleagrine.

Signaling Pathway

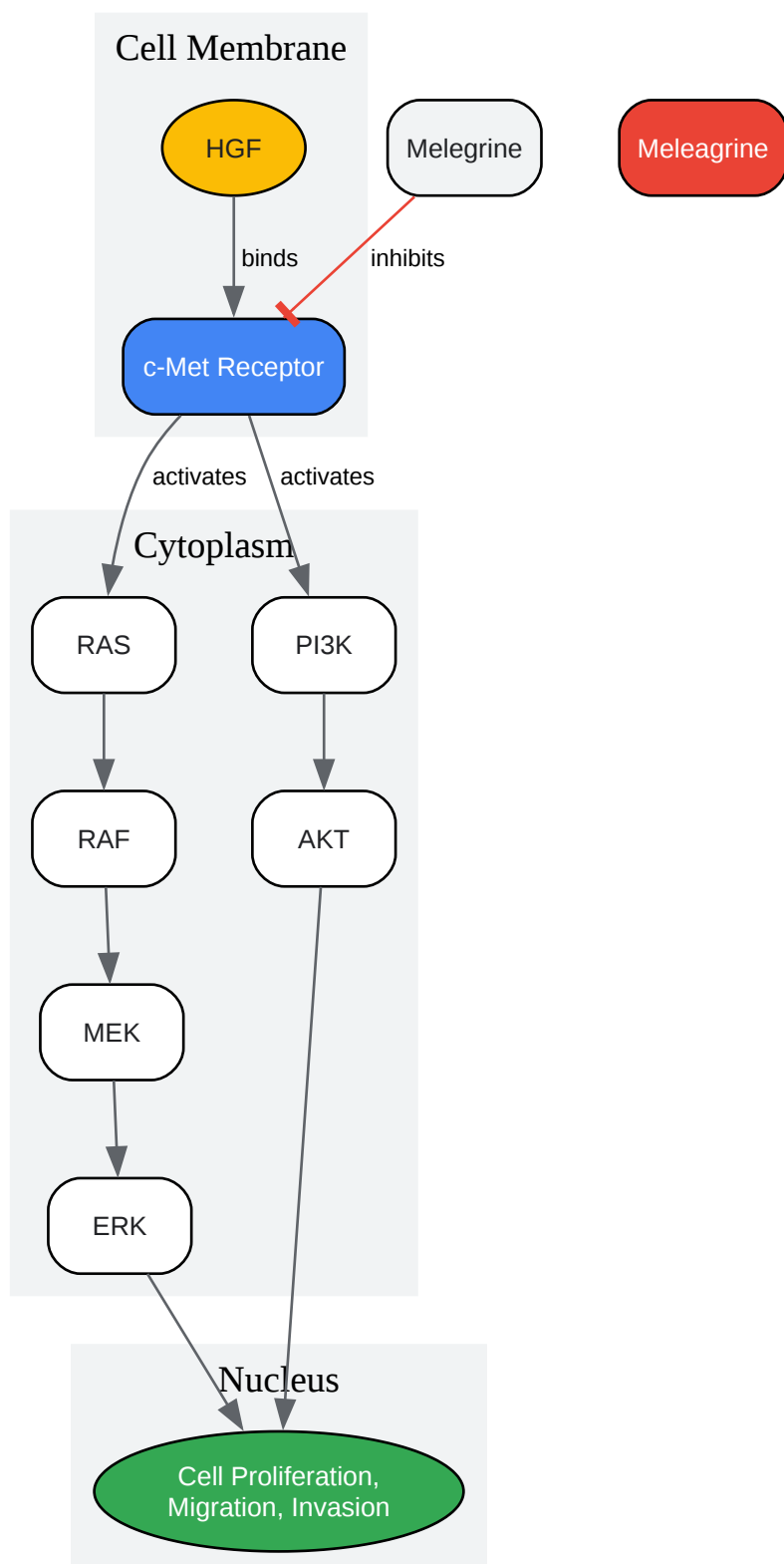
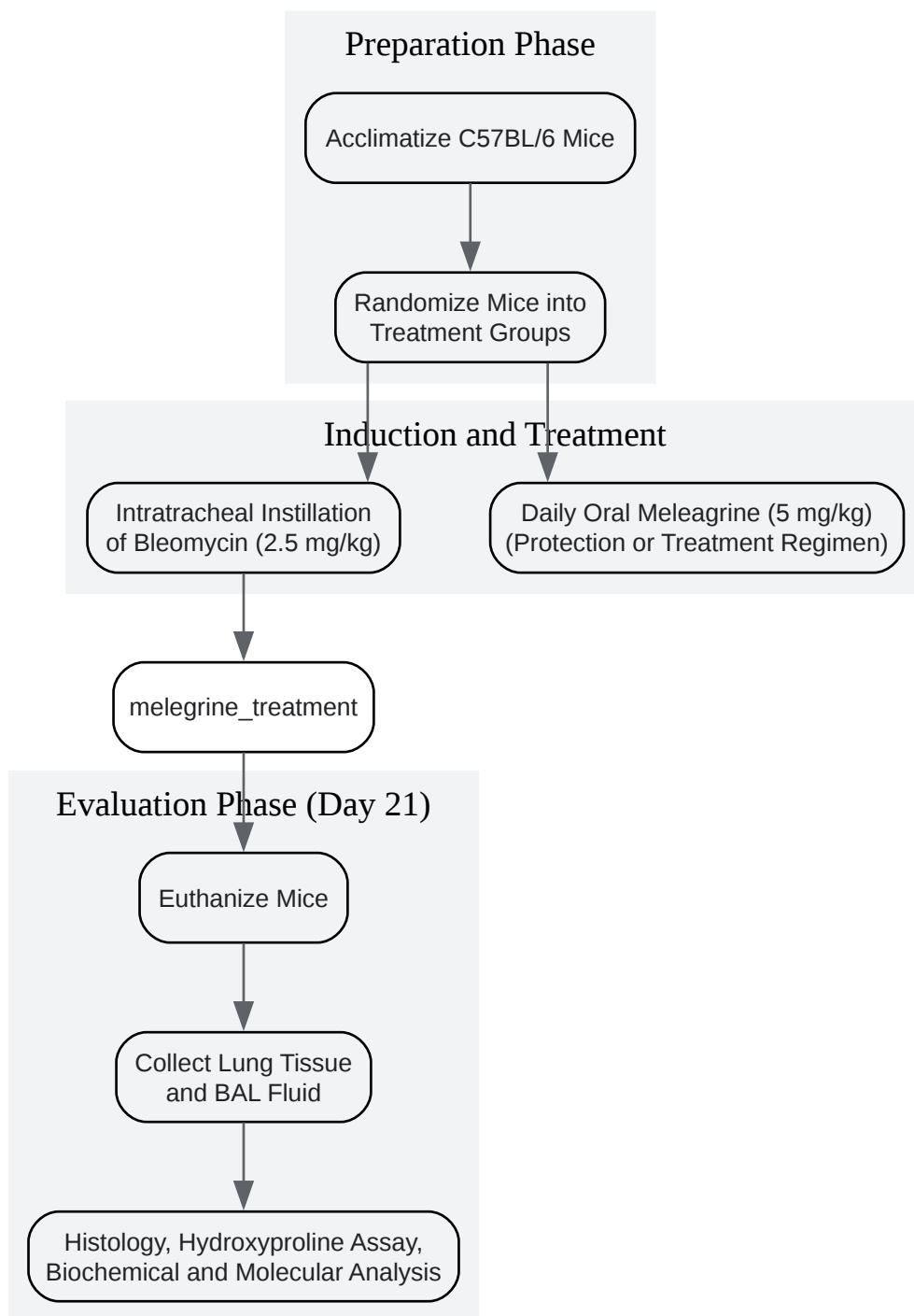
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Figure 2: Meleagrine inhibits the HGF/c-Met signaling pathway.

II. Protocol for Testing Meleagrine in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This protocol is designed to assess the anti-fibrotic potential of **Meleagrine** in a mouse model of pulmonary fibrosis induced by bleomycin. **Meleagrine** has been shown to exert protective effects through its antioxidant, anti-inflammatory, and anti-fibrotic properties, partly by activating the Nrf2/HO-1 pathway.^{[2][5][6]}

Experimental Workflow



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Figure 3: Experimental workflow for **Meleagrine** in a pulmonary fibrosis model.

Materials

- **Meleagrine**
- Vehicle (e.g., 1% DMSO in saline)
- Bleomycin sulfate
- Sterile saline
- Male C57BL/6 mice, 6-8 weeks old
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Equipment for intratracheal instillation

Protocol

- Animal Acclimatization and Grouping:
 - Acclimatize mice for at least one week.
 - Randomly divide mice into the following groups (n=8 per group):
 - Vehicle Control: Intratracheal saline + oral vehicle.
 - **Meleagrine** Control: Intratracheal saline + oral **Meleagrine**.
 - Bleomycin Group: Intratracheal bleomycin + oral vehicle.
 - Treatment Group: Intratracheal bleomycin + oral **Meleagrine** starting on day 1 post-bleomycin.
 - Protection Group: Oral **Meleagrine** for 2 weeks prior to and 3 weeks after intratracheal bleomycin.
- Induction of Pulmonary Fibrosis:
 - Anesthetize the mice.
 - Administer a single intratracheal dose of bleomycin (2.5 mg/kg) in sterile saline.[5][6]

- Administer sterile saline to the control groups.
- Treatment Protocol:
 - Administer **Meleagrine** orally at a dose of 5 mg/kg daily.[\[5\]](#)[\[6\]](#)
 - For the "Treatment Group," begin administration 24 hours after bleomycin instillation and continue for 3 weeks.
 - For the "Protection Group," begin administration 2 weeks before bleomycin instillation and continue for 3 weeks after.
 - Administer the vehicle to the control and bleomycin-only groups.
- Endpoint and Sample Collection (Day 21):
 - Euthanize mice.
 - Perform bronchoalveolar lavage (BAL) to collect fluid for inflammatory cell counts and cytokine analysis.
 - Perfuse the lungs and collect lung tissue.
 - Process lung tissue for histological analysis (e.g., H&E, Masson's trichrome staining), hydroxyproline assay (for collagen content), and molecular analysis (e.g., qPCR, Western blot).

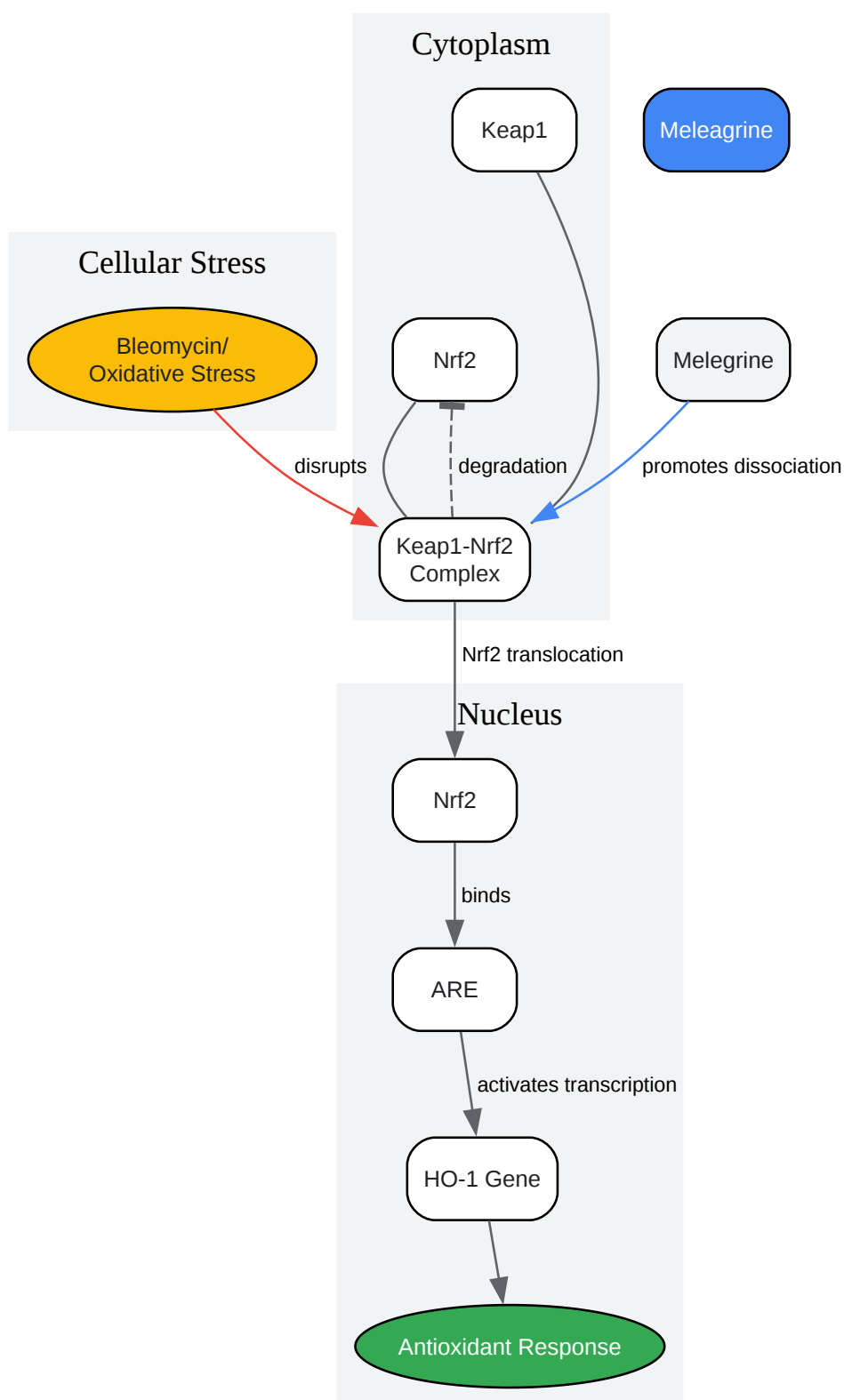
Data Presentation

Parameter	Vehicle Control	Bleomycin	Bleomycin + Meleagrine (Treatment)	Meleagrine + Bleomycin (Protection)
Oxidative Stress				
Lung MDA (nmol/mg protein)	Data	Data	Data	Data
Lung SOD (U/mg protein)	Data	Data	Data	Data
Lung Catalase (U/mg protein)	Data	Data	Data	Data
Inflammation				
TNF- α (pg/mL in BALF)	Data	Data	Data	Data
IL-6 (pg/mL in BALF)	Data	Data	Data	Data
Fibrosis				
Lung Hydroxyproline (μ g/mg)	Data	Data	Data	Data
α -SMA (gene expression)	Data	Data	Data	Data
Collagen I (gene expression)	Data	Data	Data	Data

Table 2: Example of quantitative data presentation for the anti-fibrotic effects of Meleagrine. Data is based on

findings from
Elhady et al.,
2022.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Signaling Pathway



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Figure 4: Meleagrine promotes the Nrf2/HO-1 antioxidant pathway.

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